2-(4-Nitrophenyl)-2-phenylpropanenitrile
Description
2-(4-Nitrophenyl)-2-phenylpropanenitrile is a nitrile-containing aromatic compound characterized by two phenyl rings substituted with a nitro group (at the para position of one ring) and a propanenitrile chain. Its synthesis involves the decarboxylative olefination of carboxylic acid salts or acid-catalyzed reactions, as demonstrated in its conversion to 2-(4-nitrophenyl)-2-phenylpropanoic acid via treatment with concentrated H₂SO₄ and HBr . This compound serves as a precursor in organic synthesis, particularly for generating carboxylic acid derivatives.
Properties
CAS No. |
22156-51-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H12N2O2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(10-8-13)17(18)19/h2-10H,1H3 |
InChI Key |
CCZBAFVGPJASIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with alternative substituents on the phenyl rings exhibit distinct electronic and steric properties:
3-(4-Methoxyphenyl)-2-phenylpropanenitrile and 3-(4-Chlorophenyl)-2-phenylpropanenitrile :
These analogs feature methoxy (-OCH₃) or chloro (-Cl) groups at the para position of one phenyl ring. The electron-donating methoxy group increases electron density, altering reactivity in electrophilic substitutions, while the electron-withdrawing chloro group enhances stability toward nucleophilic attack. ¹H NMR spectra (400 MHz, CDCl₃) reveal downfield shifts for aromatic protons in the chloro-substituted derivative compared to the methoxy analog, reflecting electronic effects .- ¹H NMR data (Figure S16) shows a singlet for the NH proton at δ 8.2 ppm, absent in the nitro-containing parent compound .
Variations in the Nitrile Chain
- 2-(4-Nitrophenyl)butanonitrile: Extending the nitrile chain from propane to butane (C4 chain) increases molecular weight (190.20 g/mol vs. 253.26 g/mol for the parent compound) and hydrophobicity (LogP: 3.14 vs. ~2.5 estimated for 2-(4-nitrophenyl)-2-phenylpropanenitrile).
Functional Group Replacements
- 2-((4-Nitrophenyl)amino)-2-phenylacetonitrile: Replacing one phenyl group with an amino moiety (C14H11N3O2) reduces steric bulk but introduces hydrogen-bonding sites. The amino group may participate in tautomerism or coordination chemistry, broadening its application in catalysis or medicinal chemistry .
- Phenyl-2-nitropropene (β-Methyl-β-Nitrostyrene): Replacing the nitrile group with a nitroalkene (C9H9NO2) shifts reactivity toward Michael addition or Diels-Alder reactions. UV/Vis spectra show λmax at 225 and 304 nm, indicative of conjugated π-systems absent in nitrile analogs .
Physicochemical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Nitrophenyl)-2-phenylpropanenitrile, considering yield and purity?
- Methodological Answer : The synthesis of nitrophenyl derivatives often involves nitration, Suzuki-Miyaura coupling, or condensation reactions. For example, analogous compounds like 2-(4-nitrophenyl)-3-hydroxypropenal are synthesized via oxidation or substitution reactions, where nitro groups are introduced using nitrating agents (e.g., HNO₃/H₂SO₄) . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to enhance yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and nitrophenyl substitution patterns.
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, nitro group NO₂ ~1520 cm⁻¹).
- X-ray Crystallography : Resolves molecular geometry and steric effects, as demonstrated for structurally related sulfonyl and nitrophenyl compounds .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Nitroaromatic compounds often exhibit toxicity and flammability. Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In cool, dry conditions away from oxidizers and ignition sources, as recommended for nitrophenol analogs .
- Emergency Measures : Immediate decontamination with water for skin contact and use of ChemTrec for spills .
Advanced Research Questions
Q. How does steric hindrance from the nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky nitrophenyl group adjacent to the nitrile moiety can hinder nucleophilic attack. Computational modeling (e.g., DFT calculations) predicts electron-withdrawing effects of the nitro group, which polarizes the nitrile carbon, enhancing electrophilicity. Experimental validation via kinetic studies under varying steric environments (e.g., solvent polarity, nucleophile size) is recommended. Comparative studies with less hindered analogs (e.g., 2-phenylpropanenitrile) can isolate steric effects .
Q. How can researchers resolve contradictions in reported biological activities of nitrophenyl derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Differences : Validate compound purity via HPLC and elemental analysis.
- Assay Conditions : Standardize test concentrations, solvent controls (e.g., DMSO toxicity), and cell lines.
- Structural Confirmation : Re-examine stereochemistry using chiral chromatography or X-ray crystallography, as done for hydroxypropenal derivatives .
Q. What computational strategies predict the environmental degradation pathways of this compound?
- Methodological Answer :
- Database Mining : Tools like REAXYS and PISTACHIO model degradation products via hydrolysis, photolysis, or microbial action.
- Molecular Dynamics (MD) : Simulate interactions with environmental oxidants (e.g., ozone, hydroxyl radicals) to predict reactive sites.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate nitro group positioning with persistence in soil/water systems .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λmax for nitro groups) and LC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.
- Solid-State Stability : Assess hygroscopicity and crystallinity changes via TGA-DSC, as applied to nitrophenylacetamide derivatives .
Methodological Notes
- Synthesis Optimization : Pilot reactions should test nitro precursor ratios (e.g., 4-nitrophenylboronic acid vs. bromobenzene) in coupling reactions .
- Data Reproducibility : Cross-validate biological assays with positive controls (e.g., chloramphenicol for antimicrobial tests) .
- Safety Compliance : Adhere to OSHA guidelines for nitro compound handling, including spill containment and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
